molecular formula C13H13ClN2 B143918 3-(4-chlorobutyl)-1H-indole-5-carbonitrile CAS No. 143612-79-7

3-(4-chlorobutyl)-1H-indole-5-carbonitrile

Cat. No. B143918
M. Wt: 232.71 g/mol
InChI Key: NJJWMEJWFYRORL-UHFFFAOYSA-N
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Description

While the specific compound 3-(4-chlorobutyl)-1H-indole-5-carbonitrile is not directly mentioned in the provided papers, we can infer some information based on related compounds and their synthesis and structural analysis. Indole derivatives are a significant class of compounds in medicinal chemistry due to their presence in numerous biologically active molecules.

Synthesis Analysis

The synthesis of indole derivatives can be complex, involving multiple steps to introduce various functional groups. For example, the synthesis of 4-hydroxy-1H-indole-2-carbonitrile is achieved through a three-step process starting from a tetrahydroindolone, involving cyanation and halogenation/dehydrohalogenation steps, with an overall yield of 84% . This suggests that the synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile could also involve multi-step reactions, possibly starting from a simple indole or indolone and introducing the chlorobutyl and carbonitrile groups in subsequent steps.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of crystalline compounds. For instance, the crystal structure of a pyrazolo[3,4-b]pyridine derivative was determined using this method . Although the exact structure of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile is not provided, similar analytical techniques could be used to elucidate its structure, including the positioning of the chlorobutyl and carbonitrile groups on the indole framework.

Chemical Reactions Analysis

The reactivity of indole derivatives can vary significantly depending on the substituents present on the indole ring. The papers do not provide specific reactions for the compound , but they do offer insights into the types of chemical reactions that indole derivatives might undergo. For example, the conversion of 4-hydroxy-1H-indole-2-carbonitrile to a positive inotrope indicates that indole derivatives can be functionalized further to yield pharmacologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be influenced by their functional groups. The paper on 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile discusses the compound's optical properties, including UV–vis absorption and fluorescence spectroscopy, which are affected by solvent interactions . These properties are crucial for understanding the behavior of the compound in different environments and could be relevant for 3-(4-chlorobutyl)-1H-indole-5-carbonitrile as well.

Scientific Research Applications

Application 6: Agricultural Chemistry

For actual data and detailed information, you would need to consult scientific databases, research articles, or product suppliers like Tokyo Chemical Industry Co., Ltd. for their safety data sheets and product specifications . Remember to always handle chemicals with care and follow all safety guidelines. If you’re conducting experimental research, ensure you have approval from relevant regulatory bodies and ethics committees.

Application 7: Antidepressant Drug Synthesis

  • Summary of Application : This compound is a key intermediate in the synthesis of Vilazodone Hydrochloride , an antidepressant with dual effects of partial stimulation of 5-HT1A receptor and inhibition of 5-HT reuptake .
  • Methods of Application : The synthesis involves condensing specific phenyl compounds with a methylene reagent, followed by reduction-cyclization reactions .
  • Results Summary : The method is noted for its simplicity, safety, and low cost, with high product yield and purity, making it suitable for industrial production .

Application 8: Neurotransmission Studies

  • Summary of Application : The compound is used in research related to neurotransmission, potentially affecting conditions like Alzheimer’s, Parkinson’s, and schizophrenia .
  • Methods of Application : It may be used as a certified reference material for highly accurate and reliable data analysis in neurology research chemicals and analytical standards .
  • Results Summary : The use in this context would contribute to the understanding of neurological diseases and the development of new treatments .

Application 9: Material Science

  • Summary of Application : The chlorobutyl group in the compound suggests potential use in the development of materials with improved resistance to heat, ozone, and flex fatigue .
  • Methods of Application : It could be incorporated into polymers to enhance their properties, such as lower permeability and better vibration damping .
  • Results Summary : The materials developed using this compound could show significant improvements in aging resistance and performance in various applications .

Application 10: Research and Development

  • Summary of Application : The compound is indicated for research and development use only, suggesting its role in experimental and exploratory studies .
  • Methods of Application : It could be used in various chemical reactions and processes to explore new chemical entities or reactions .
  • Results Summary : The outcomes from such R&D could lead to novel discoveries and advancements in the field of chemistry .

Safety And Hazards

3-(4-chlorobutyl)-1H-indole-5-carbonitrile should be handled with care to avoid contact with skin and eyes, and inhalation of its mist, gas, or vapors should be avoided . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound . It should be used only in well-ventilated areas, away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

3-(4-chlorobutyl)-1H-indole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2/c14-6-2-1-3-11-9-16-13-5-4-10(8-15)7-12(11)13/h4-5,7,9,16H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJWMEJWFYRORL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=CN2)CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70432273
Record name 3-(4-chlorobutyl)-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorobutyl)-1H-indole-5-carbonitrile

CAS RN

143612-79-7
Record name 3-(4-Chlorobutyl)-5-cyanoindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143612797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-chlorobutyl)-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indole-5-carbonitrile, 3-(4-chlorobutyl)-
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Record name 3-(4-CHLOROBUTYL)-5-CYANOINDOLE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

According to U.S. Pat. No. 5,418,237 (hereinafter referred to as the '237 patent) & the Research Article ‘Drugs of the Future 2001, 26(3), 247’, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile is prepared by reacting 5-cyanoindole with 4-chlorobutyryl chloride to give 3-(4-chlorobutyryl)-1H-indole-5-carbonitrile, which then reduced with diborane to produce the 3-(4-chlorobutyl)-1H-indole-5-carbonitrile.
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Synthesis routes and methods II

Procedure details

Chlorotrimethylsilane (137 g) was added to a mixture of 3-(4-chlorobutyryl)-1H-indole-5-carbonitrile (50 g) and acetonitrile (750 ml) at 25-30° C. The resulting mixture was cooled to 0° C., followed by portion wise addition of sodium cyanoborohydride (75 g) while maintaining the temperature at 0-5° C. during the time period of 30 minutes to 1 hour. The resulting mass was stirred for 1 hour at the same temperature. The temperature of the reaction mass was then raised to 25-30° C., followed by stifling for 6-16 hours at the same temperature. The reaction mass was slowly poured into water (5 Lt) at 25-30° C. and then stirred for 30 minutes to 1 hour at the same temperature. The separated solid was filtered and then dissolved in dichloromethane (900 ml) and the resulting organic layer was washed with 20% sodium chloride solution (400 ml×10). The resulting organic layer was subjected to carbon treatment, followed by distillation of the organic layer at 50-55° C. under vacuum to produce the titled compound as a residue. The resulting residue was dissolved in 5% aqueous methanol (4 to 5 times to the weight of the residue), followed carbon treatment at 50-55° C. The resulting filtrate was finally cooled to 25-30° C., the separated solid was filtered, washed with chilled 5% aqueous methanol (50 ml) and then dried the material at 60-65° C. to produce 31 g of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (First Crop). The resulting filtrate was cooled to 0-5° C. and then stirred for 30 minutes at the same temperature. The separated solid was filtered, washed with chilled 5% aqueous methanol and then dried the material at 60-65° C. to produce 10.5 g of the titled compound (Second Crop) (Purity by HPLC: 99.3; Total yield: 87.2%).
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750 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
F Hu, W Su - Journal of Chemical Research, 2020 - journals.sagepub.com
A novel synthetic route toward vilazodone is described by using 4-cyanoaniline and 5-bromo-2-hydroxybenzaldehyde as starting materials, with an overall yield of 24% and 99% purity. …
Number of citations: 2 journals.sagepub.com
B Hu, Q Song, Y Xu - Organic Process Research & Development, 2012 - ACS Publications
A scale-up synthesis of antidepressant drug vilazodone was accomplished in five steps. Friedel–Crafts acylation of 1-tosyl-1H-indole-5-carbonitrile with 4-chlorobutyryl chloride, …
Number of citations: 28 pubs.acs.org
D Manikandan, S Gomathi, JS Nirmalram, SS Tagore… - IUCrData, 2017 - scripts.iucr.org
In the paper by Manikandan et al. [IUCrData (2017). 2, x170376], a proton on the indole N was missed in the structure solution. The proton is now added and the changes are reported …
Number of citations: 5 scripts.iucr.org
A Karadeolian, D Patel, P Bodhuri… - … Process Research & …, 2018 - ACS Publications
A continuous flow process for the reductive deoxygenation of 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile to 3-(4-chlorobutyl)-1H-indole-5-carbonitrile was developed using a …
Number of citations: 7 pubs.acs.org
S Jagadeesan, S Karpagam, A Noor, R Basu - Journal of Molecular …, 2023 - Elsevier
α-Amylase enzymes play a crucial role in breaking down starch molecules into simple sugar units that are easily absorbed into the bloodstream, resulting in a sudden increase in blood …
Number of citations: 1 www.sciencedirect.com
N Anitha, BS Reddy, NM Sekhar, KV Reddy… - Synthetic …, 2014 - Taylor & Francis
An alternative and efficient telescopic approach to the synthesis of 3-(4-chloro butyl)-1H-indole -5-carbonitrile (2), a key intermediate in the synthesis of vilazodone hydrochloride (1), is …
Number of citations: 2 www.tandfonline.com
T Heinrich, H Böttcher, R Gericke… - Journal of medicinal …, 2004 - ACS Publications
Systematic structural modifications of indolealkylphenylpiperazines led to improved selectivity and affinity within this class of 5-HT 1A receptor agonists. Introduction of electron-…
Number of citations: 156 pubs.acs.org
X Li, J Li, Y Huang, Q Gong, Y Fu, Y Xu, J Huang… - European Journal of …, 2022 - Elsevier
Depression is one of the most frequent comorbid psychiatric symptoms of Alzheimer's disease (AD), and no efficacious drugs have been approved specifically for this purpose thus far. …
Number of citations: 6 www.sciencedirect.com
LA Dawson, JM Watson - CNS neuroscience & therapeutics, 2009 - Wiley Online Library
Vilazodone (EMD 68843; 5‐{4‐[4‐(5‐cyano‐3‐indolyl)‐butyl]‐1‐piperazinyl}‐benzofuran‐2‐carboxamide hydrochloride) is a combined serotonin specific reuptake inhibitor (SSRI) and …
Number of citations: 141 onlinelibrary.wiley.com
X Li, H Wang, Y Xu, W Liu, Q Gong… - ACS Chemical …, 2017 - ACS Publications
Depression is one of the most frequent psychiatric complications of Alzheimer’s disease (AD), affecting up to 50% of the patients. A novel series of hybrid molecules were designed and …
Number of citations: 36 pubs.acs.org

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